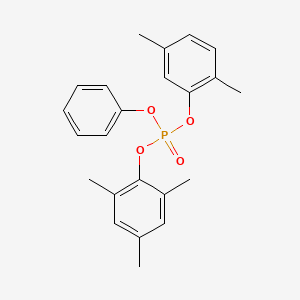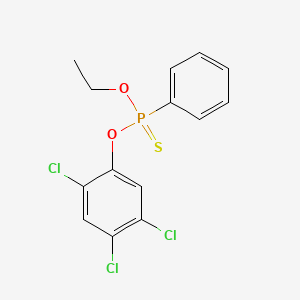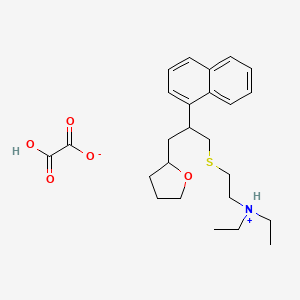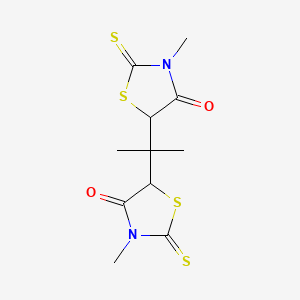
4-Thiazolidinone, 5,5'-(1-methylethylidene)bis(3-methyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) typically involves multicomponent reactions. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride and p-toluenesulfonic acid . Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. The presence of sulfur and nitrogen atoms in the ring structure enhances its ability to form strong interactions with biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
4-Thiazolidinone, 5,5’-(1-methylethylidene)bis(3-methyl-2-thioxo-) is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
2-Thiazolidinone: Known for its antimicrobial properties.
4-Thiazolidinone: Often used in anticancer research.
5-Thiazolidinone: Investigated for its anti-inflammatory effects.
2-Thioxo-4-thiazolidinone: Commonly used in the synthesis of drug-like compounds.
Properties
CAS No. |
6630-61-1 |
|---|---|
Molecular Formula |
C11H14N2O2S4 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-methyl-5-[2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)propan-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N2O2S4/c1-11(2,5-7(14)12(3)9(16)18-5)6-8(15)13(4)10(17)19-6/h5-6H,1-4H3 |
InChI Key |
OSKORECZYVIDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C(=O)N(C(=S)S1)C)C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



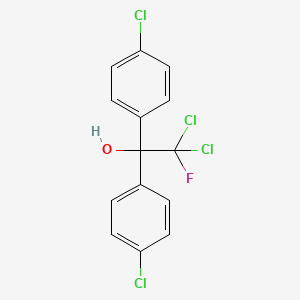
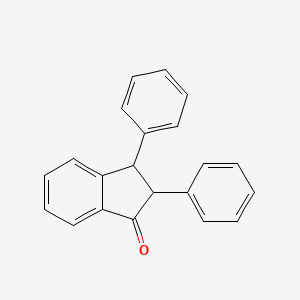



![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)
![Spiro[cyclohexane-1,8'-tricyclo[7.3.1.02,7]tridecane]-2',13'-diol](/img/structure/B12806741.png)
